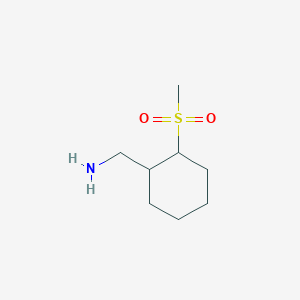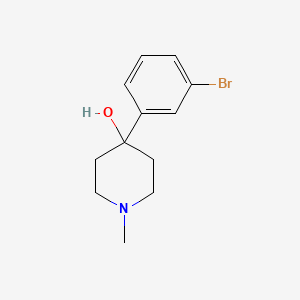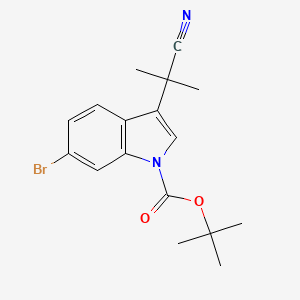![molecular formula C10H12O2 B13637513 3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid is a compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[4.1.0]heptane family, which is known for its strained ring system and potential for various chemical transformations. The presence of the prop-2-ynoic acid moiety adds to its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This method leverages the release of cyclopropyl ring strain to drive the reaction forward. The reaction conditions often include mild temperatures and the presence of a coordinating metal species to facilitate the ring-opening process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable cycloisomerization processes using robust and cost-effective catalysts. The use of continuous flow reactors could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated products.
Substitution: The presence of the prop-2-ynoic acid moiety allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the bicyclo[4.1.0]heptane core, such as alcohols, ketones, and substituted alkenes.
Scientific Research Applications
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid involves its interaction with molecular targets through its strained ring system and reactive functional groups. The compound can undergo ring-opening reactions, which release strain energy and facilitate further chemical transformations. These reactions often involve coordination to metal species or nucleophilic attack by biological molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid is unique due to its specific ring strain and the presence of the prop-2-ynoic acid moiety. This combination allows for a wide range of chemical reactions and applications that are not as readily achievable with other bicyclic compounds.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(2-bicyclo[4.1.0]heptanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)5-4-7-2-1-3-8-6-9(7)8/h7-9H,1-3,6H2,(H,11,12) |
InChI Key |
NOYJLDWJXSJWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C(C1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)
![(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)

![(4-Nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13637458.png)

![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)

![2-(1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13637484.png)


![Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate](/img/structure/B13637496.png)

![ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13637509.png)
